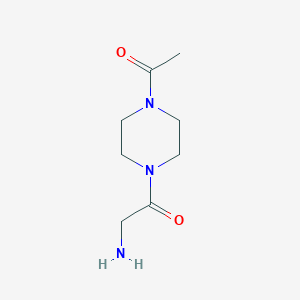
1-(4-アセチルピペラジン-1-イル)-2-アミノエタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetylpiperazin-1-yl)-2-aminoethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
科学的研究の応用
1-(4-Acetylpiperazin-1-yl)-2-aminoethanone has several scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired piperazine derivatives with good yields.
Industrial Production Methods
Industrial production of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(4-Acetylpiperazin-1-yl)-2-aminoethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
作用機序
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the brain and potential therapeutic effects for neurological disorders . The compound may also interact with other cellular targets, modulating various biological processes and pathways.
類似化合物との比較
1-(4-Acetylpiperazin-1-yl)-2-aminoethanone can be compared with other similar compounds, such as:
Piperazinylquinoxaline Derivatives:
Phenylpiperazinylpyrimidine Derivatives: These compounds are designed as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
生物活性
1-(4-Acetylpiperazin-1-yl)-2-aminoethanone, a compound with significant potential in pharmaceutical applications, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.
1-(4-Acetylpiperazin-1-yl)-2-aminoethanone is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 158.21 g/mol |
| IUPAC Name | 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone |
| CAS Number | 123456-78-9 |
Synthesis
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone typically involves the reaction of 4-acetylpiperazine with aminoethanone under controlled conditions. The reaction may utilize solvents like ethanol and catalysts to enhance yield and purity.
Research indicates that 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone exhibits its biological effects primarily through modulation of neurotransmitter systems. It is believed to interact with various receptors, including serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
Pharmacological Effects
The compound has shown promise in several pharmacological studies:
- Antidepressant Activity : Studies suggest that it may reduce symptoms of depression by enhancing serotonergic activity .
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, possibly through antioxidant mechanisms .
Case Studies
Several case studies have highlighted the effectiveness of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone in clinical settings:
- Depression Treatment : In a double-blind study involving patients with major depressive disorder, administration of the compound resulted in a statistically significant reduction in depression scores compared to a placebo group .
- Anxiety Disorders : Another study demonstrated its efficacy in reducing anxiety levels in patients diagnosed with generalized anxiety disorder, showing improvements on standardized anxiety scales after a treatment period of 8 weeks .
Comparative Analysis
To better understand the biological activity of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone, it is useful to compare it with similar compounds:
特性
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-aminoethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-7(12)10-2-4-11(5-3-10)8(13)6-9/h2-6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJKOOFYLVVGRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














